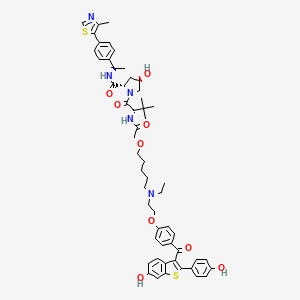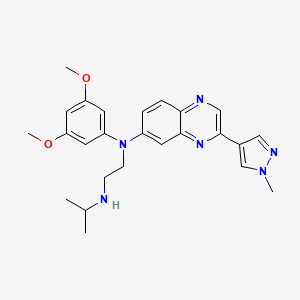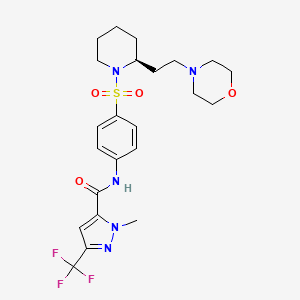![molecular formula C40H38ClN2NaO6S2 B607425 sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate CAS No. 1151666-58-8](/img/structure/B607425.png)
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Vue d'ensemble
Description
Usually includes the IUPAC name, common names, and the class of compounds it belongs to.
Synthesis Analysis
This involves the study of how the compound is synthesized including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the chemical reactions the compound undergoes, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, redox potential, etc.Applications De Recherche Scientifique
Molecular Structure and Properties
A study conducted by Shahab et al. (2015) focused on the molecular structure and properties of a substance related to sodium 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate. The study modeled its structure using the Density Functional Theory method and synthesized it for examining its molecular properties, particularly in the near-infrared region (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).
Application in Polarizing Films
Almodarresiyeh et al. (2016) explored the use of this substance in the creation of broad band thermostable polarizing films based on polyvinyl alcohol. These films showed high polarizing efficiencies and improved photostability, potentially due to the inclusion of ZnO nanoparticles (Almodarresiyeh, Shahab, Filippovich, Kumar, Lugovsky, & Agabekov, 2016).
Cancer Detection Using Optical Imaging
Pham, Medarova, and Moore (2005) synthesized a water-soluble near-infrared dye, closely related to the chemical , for potential applications in cancer detection using optical imaging. This dye showed an increase in quantum yield and stability, making it suitable for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Aggregation Behavior in Aqueous Solution
A study by Berlepsch and Böttcher (2015) investigated the aggregation behavior of a similar Indocyanine Cy5 dye in aqueous solutions. They found that at moderate concentrations, typical H-aggregates are formed, which underwent structural transformation upon changes in dye concentration and ionic strength (Berlepsch & Böttcher, 2015).
Sensing of Extreme pH Conditions
Li et al. (2019) designed and synthesized probes based on derivatives of this compound. These probes showed promising applications in sensing extreme acidic and alkaline environments, with good pH response and photostability (Li, Zhuge, Li, & Yuan, 2019).
Application in Graphene Dispersants
Heard et al. (2019) presented a study on the use of an analogue of this substance in enhancing the stability of aqueous graphene dispersions, offering insights into the design of more effective dispersing agents for graphene in aqueous solutions (Heard, Bartlam, Williams, Zhang, Alwattar, Little, Parry, Porter, Vincent, Hillier, Siperstein, Vijayaraghavan, Yeates, & Quayle, 2019).
Potential in Photovoltaics and Detectors
A study by Young et al. (2016) synthesized a series of heptamethine salts, closely related to the chemical , demonstrating their potential use in photovoltaic and photodetector cells for photoresponse at deep near-infrared wavelengths (Young, Suddard-Bangsund, Patrick, Pajares, Traverse, Barr, Lunt, & Lunt, 2016).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Orientations Futures
This involves potential future research directions, applications, and improvements.
For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases like PubChem, ChemSpider, or Google Scholar. Please note that the interpretation and understanding of chemical data should be done by a qualified individual or under the guidance of a qualified individual.
Propriétés
IUPAC Name |
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDRCSEPATAJK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(/C(=C/C=C/2\C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42597590 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




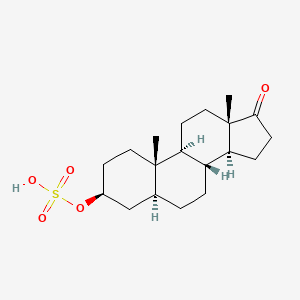
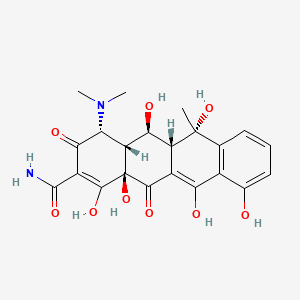
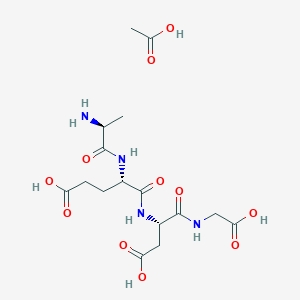
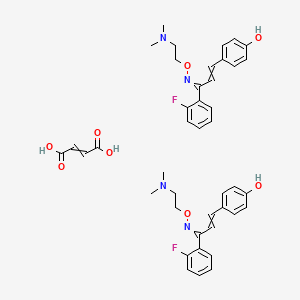
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
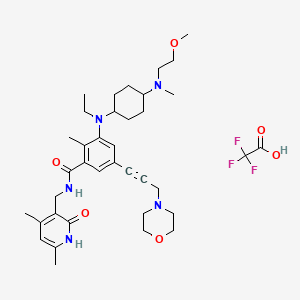
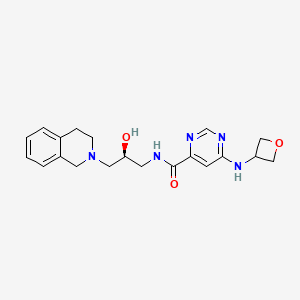
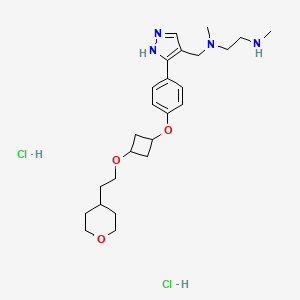
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
